2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester
Description
This compound is a benzoic acid ethyl ester derivative featuring two acetoxy groups at positions 2 and 4, a vinyl bridge at position 6 linked to a 5-bromo-substituted thiophene ring, and an ethyl ester functional group. Its molecular formula is C₁₉H₁₉BrO₆S (inferred from structural analogs in , and 10), with a molecular weight of approximately 479.3 g/mol.
Properties
IUPAC Name |
ethyl 2,4-diacetyloxy-6-[(E)-2-(5-bromothiophen-2-yl)ethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO6S/c1-4-24-19(23)18-13(5-6-15-7-8-17(20)27-15)9-14(25-11(2)21)10-16(18)26-12(3)22/h5-10H,4H2,1-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMAQGPALLWCGS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC(=O)C)OC(=O)C)C=CC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=C(C=C1OC(=O)C)OC(=O)C)/C=C/C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153837 | |
| Record name | Ethyl 2,4-bis(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365542-97-8 | |
| Record name | Ethyl 2,4-bis(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365542-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-bis(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester (CAS No. 365542-97-8) is a complex organic compound notable for its unique structural features and potential biological activities. The compound consists of a benzoic acid backbone with two acetoxy groups and a vinyl group attached to a brominated thiophene. Its molecular formula is , with a molecular weight of approximately 421.3 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Synthesis
The synthesis of 2,4-diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester involves several steps, including:
- Formation of the Thiophene Vinyl Group : The brominated thiophene is synthesized through standard bromination techniques.
- Acetylation : The resulting compound undergoes acetylation at the 2 and 4 positions of the benzoic acid moiety.
- Esterification : Finally, the compound is esterified with ethyl alcohol to yield the final product.
This multi-step synthetic route allows for the generation of derivatives that can be further modified to enhance biological activity.
Pharmacological Properties
Research indicates that compounds similar to 2,4-diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester exhibit various biological activities, including:
- Anti-inflammatory Activity : Studies suggest that compounds with similar structures may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Antimicrobial Activity : Preliminary assays indicate potential effectiveness against various bacterial strains. For instance, derivatives have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Anticancer Activity : In vitro studies reveal that the compound may exhibit cytotoxic effects on cancer cell lines such as MCF-7 and A549. The IC50 values for these cell lines are essential for evaluating its potential as an anticancer agent.
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 22.54 µM | |
| Anticancer | A549 | 5.08 µM | |
| Antimicrobial | E. coli | 40–70 µM | |
| Antimicrobial | S. aureus | 20–40 µM |
The specific mechanisms through which 2,4-diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and cancer progression.
- Receptor Binding : Binding affinity studies suggest interactions with various receptors, which could modulate signaling pathways critical for cellular proliferation and survival.
Case Studies
Several studies have focused on the biological evaluation of compounds related to 2,4-diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester:
- Anticancer Evaluation : A study assessed the cytotoxicity of related compounds against multiple cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
- Antimicrobial Screening : Another study evaluated the antimicrobial properties against drug-resistant strains, revealing promising results that warrant further exploration.
Scientific Research Applications
2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester is a complex organic compound with a unique structure, consisting of a benzoic acid backbone with acetoxy groups at the 2 and 4 positions and a vinyl group attached to a brominated thiophene at the 6 position. The presence of bromine enhances its electronic properties, making it interesting for chemical and biological studies. Its molecular formula is C15H15BrO4S, with a molecular weight of approximately 365.2 g/mol.
Scientific Research Applications
2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester has diverse applications in scientific research, including medicinal chemistry, drug development, and material science.
Medicinal Chemistry and Drug Development
The compound is potentially a lead compound for developing new drugs. Researchers investigate its pharmacological properties, including binding affinity to specific receptors, metabolic stability, and toxicity profiles. Modifying its structure allows scientists to create derivatives with improved efficacy and reduced side effects. Research indicates that similar structures may exhibit various biological activities. Studies on similar compounds have indicated potential interactions with biological targets such as enzymes and receptors. Further research is necessary to elucidate specific interaction mechanisms for this compound.
Material Science
2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester can be used in organic electronics and photonics. Researchers analyze film morphology, crystallinity, and charge transport properties using X-ray diffraction (XRD), atomic force microscopy (AFM), and electrical measurements. Scientists integrate the compound into devices such as solar cells and LEDs and evaluate their performance.
Synthesis and Characterization
Chemists prepare the compound using appropriate synthetic routes. Techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the compound’s identity and purity.
Structural Comparison
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid | Similar backbone; single acetoxy group | Less sterically hindered than diacetoxy variant |
| 2,4-Dihydroxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester | Hydroxy groups instead of acetoxy | Potentially different biological activity due to hydroxyl groups |
| 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | Contains oxadiazole ring | Different electronic properties affecting reactivity |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the benzoic acid core, the vinyl-linked aromatic system, and halogenation patterns. Key examples include:
Table 1: Structural Comparison of Analogs
Key Differences and Implications
Substituent Effects on Reactivity and Stability :
- The diacetoxy groups in the target compound act as electron-withdrawing groups, stabilizing the molecule against hydrolysis compared to hydroxylated analogs (e.g., 6-hydroxy derivative in ). This increases metabolic stability but may reduce solubility in polar solvents .
- Replacement of bromine with iodine (as in ) introduces a larger halogen with stronger electron-withdrawing effects. Iodine’s size and polarizability could enhance reactivity in cross-coupling reactions but reduce stability under light or heat .
Lipophilicity and Bioavailability :
- The diacetoxy groups in the target compound significantly increase lipophilicity (logP ~3.5 estimated) compared to the hydroxylated analog (logP ~2.1), favoring passive diffusion across biological membranes .
- The 3,4-diacetoxy-phenyl-substituted analog () has even higher lipophilicity (logP ~4.0) due to additional acetoxy groups, but its bulkier structure may limit bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely involves esterification and vinyl coupling steps similar to methods in and . For example, protecting hydroxyl groups as acetates (via acetylation) before introducing the vinyl-thiophene moiety .
- Hydroxylated analogs (e.g., CAS 1171924-15-4) require milder deprotection conditions but are more prone to oxidation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester, and what reagents are critical for esterification?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Esterification of benzoic acid derivatives using excess ethanol and catalytic H₂SO₄ under reflux (20–24 hours) to form the ethyl ester backbone .
- Step 2 : Bromination of the thiophene moiety using ethyl bromoacetate under basic conditions (K₂CO₃ in DMF) to introduce the 5-bromo-thiophen-2-yl group, followed by vinyl coupling via Heck or Wittig reactions .
- Critical Reagents : Ethanol (solvent and reactant), H₂SO₄ (acid catalyst), K₂CO₃ (base for deprotonation), and DMF (polar aprotic solvent for nucleophilic substitution) .
Q. How is the compound characterized spectroscopically, and what spectral markers distinguish its functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : The ethyl ester group shows a triplet at ~1.2–1.4 ppm (CH₃) and a quartet at ~4.1–4.3 ppm (CH₂). The vinyl group (CH=CH) appears as doublets at 6.5–7.5 ppm. The 5-bromo-thiophene proton resonates at ~7.0–7.2 ppm .
- IR : Strong C=O stretches at ~1720 cm⁻¹ (ester), 1680 cm⁻¹ (acetoxy), and 650 cm⁻¹ (C-Br) .
Q. What are the solubility properties of this compound in common organic solvents, and how do they influence reaction design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or chloroform. Solubility data for analogous esters suggest that DMF is optimal for coupling reactions, while ethanol is suitable for recrystallization .
Advanced Research Questions
Q. How can conflicting data on esterification yields be resolved when using H₂SO₄ vs. K₂CO₃ as catalysts?
- Methodological Answer : Contradictions arise from reaction conditions:
- H₂SO₄ : Provides high yields (~80–90%) for simple esters but may degrade acid-sensitive groups (e.g., acetoxy) due to strong acidity .
- K₂CO₃ : Mild base catalysis (e.g., in DMF) avoids degradation but requires longer reaction times (9+ hours) and higher temperatures .
- Resolution : Use H₂SO₄ for stable substrates and K₂CO₃ for acid-sensitive intermediates. Monitor reaction progress via TLC or in-situ IR .
Q. What strategies optimize the vinyl coupling efficiency between the benzoic acid core and 5-bromo-thiophene?
- Methodological Answer :
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Heck coupling or Rh-complexes for stereoselective vinylation .
- Solvent Effects : Use DMF or THF to stabilize transition states. Additives like PPh₃ improve catalyst longevity .
- Yield Enhancement : Pre-activate the thiophene bromide with Zn or Mg for nucleophilic vinylation (up to 75% yield) .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : SC-XRD confirms the (E)-configuration of the vinyl group and planarity of the thiophene-benzoic acid system. Key parameters:
- Crystallization : Use ethanol/water mixtures to grow diffraction-quality crystals.
- Data Analysis : Refinement of C-C bond lengths (mean 1.40 Å) and angles (120° for aromatic rings) validates the structure .
Q. What in vitro assays are suitable for studying this compound’s bioactivity, and what controls are necessary?
- Methodological Answer :
- Assays : Antimicrobial screening via broth microdilution (MIC determination) or enzyme inhibition studies (e.g., kinase assays) .
- Controls : Include solvent-only controls (DMF/ethanol) and reference compounds (e.g., ciprofloxacin for antimicrobial tests). Validate results with triplicate runs and statistical analysis (p < 0.05) .
Data Contradiction Analysis
- Spectral Discrepancies : Differences in NMR chemical shifts between batches may arise from residual solvents (e.g., DMF vs. CDCl₃). Always report solvent and calibration standards .
- Yield Variability : Batch-dependent purity of starting materials (e.g., 5-bromo-thiophene) impacts yields. Use HPLC-purified intermediates for reproducibility .
Research Applications
- Material Science : As a photoactive moiety in organic semiconductors due to its conjugated vinyl-thiophene system .
- Medicinal Chemistry : As a scaffold for protease inhibitors, leveraging the acetoxy and bromothiophene groups for target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
